Acriflavine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial and Antiviral Activities

Acriflavine exhibits broad-spectrum antibacterial activity against various bacteria, including some antibiotic-resistant strains []. Its mechanism of action involves intercalating between DNA base pairs, disrupting bacterial replication and transcription []. Additionally, recent research suggests acriflavine's potential effectiveness against viral infections, including SARS-CoV-2, the virus responsible for COVID-19 []. However, further investigation is needed to confirm these findings and understand the precise mechanisms involved.

Anti-Cancer Properties

Recent studies highlight acriflavine's promising role in cancer treatment. Its ability to inhibit the hypoxia-inducible factor (HIF-1) has garnered significant interest [, ]. HIF-1 plays a crucial role in tumor growth and metastasis by promoting angiogenesis (blood vessel formation) and metabolic adaptations []. By inhibiting HIF-1, acriflavine can potentially disrupt these tumor-promoting processes. Additionally, acriflavine exhibits anti-neoplastic activity against various cancers, including breast, colorectal, and pancreatic cancers [].

Other Potential Applications

Acriflavine's diverse properties extend beyond its antibacterial, antiviral, and anti-cancer potential. Research explores its applications in:

- Wound healing: Acriflavine-loaded nanoparticles show promise in promoting wound healing by facilitating tissue regeneration and reducing inflammation [].

- Optic nerve protection: Studies suggest acriflavine's neuroprotective effects in animal models of optic nerve damage, potentially offering therapeutic benefits for conditions like glaucoma [].

- Diagnostics: Acriflavine's fluorescent properties make it a valuable tool in various research applications, including dual fluorescence analysis of cellular DNA and proteins [].

Acriflavine, known chemically as 3,6-diamino-10-methylacridinium chloride, is a synthetic compound derived from acridine. It appears as an orange or brown powder and is recognized for its antiseptic properties. Initially developed by Paul Ehrlich in 1912, acriflavine was utilized extensively during World War I for treating sleeping sickness and as a topical antiseptic. It has since found applications in various fields, including biochemistry and aquaculture, primarily due to its antibacterial and antifungal properties .

The exact mechanism of Acriflavine's antiseptic activity is not fully understood, but it is believed to disrupt bacterial cell membranes.

Acriflavine exhibits a broad spectrum of biological activities:

- Antimicrobial Properties: It is effective against various bacterial strains, including those resistant to conventional antibiotics. Studies suggest it can remove plasmids containing antimicrobial resistance genes from Gram-positive bacteria .

- Antiviral Effects: Recent research indicates potential efficacy against viruses, including SARS-CoV-2 .

- Antimalarial Activity: Acriflavine has been investigated for its ability to combat malaria parasites resistant to standard treatments .

- Fluorescent Labeling: In biochemistry, it is used for fluorescently labeling high molecular weight RNA, facilitating various molecular biology applications .

Acriflavine can be synthesized through several methods:

- Chemical Oxidation: This method involves the oxidative polymerization of aromatic diamines, where acriflavine serves as a monomer. Hydrogen peroxide is commonly used as an oxidant under controlled conditions to yield oligomers of acriflavine .

- Direct Synthesis: The synthesis can also be achieved through direct reactions involving acridine derivatives under specific conditions that favor the formation of the desired acridinium salt .

Acriflavine's applications are diverse:

- Medical Uses: It is utilized as a topical antiseptic for treating wounds and preventing infections.

- Aquaculture: Acriflavine is employed to treat external fungal infections in fish .

- Research: It serves as a fluorescent dye in various biochemical assays and studies due to its ability to bind nucleic acids .

- Potential Therapeutics: Ongoing research explores its use in treating antibiotic-resistant infections and other diseases .

Studies on acriflavine indicate significant interactions with biological molecules:

- Protein Binding: Acriflavine can bind to proteins, affecting their structure and function.

- Nucleic Acid Interactions: Its ability to intercalate into DNA suggests potential implications in genetic studies and therapeutic applications against viral infections.

- Metabolic Pathways: The compound undergoes metabolic transformations catalyzed by flavin monooxygenases, leading to various metabolites that may exhibit distinct biological activities .

Several compounds share structural or functional similarities with acriflavine. Notable examples include:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Proflavine | Acridine derivative | Antiseptic | Often used in combination with acriflavine; less potent against fungi. |

| Ethidium Bromide | Intercalating agent | Nucleic acid stain | Stronger DNA intercalator; toxic. |

| Doxorubicin | Anthracycline antibiotic | Cancer treatment | More potent but has severe side effects compared to acriflavine. |

| Methylene Blue | Phenothiazine derivative | Antiseptic and dye | Used in different medical contexts; less effective against fungi. |

Acriflavine stands out due to its unique combination of antibacterial, antifungal, and antiviral properties along with its historical significance in medicine.

Molecular Structure and Fundamental Formula

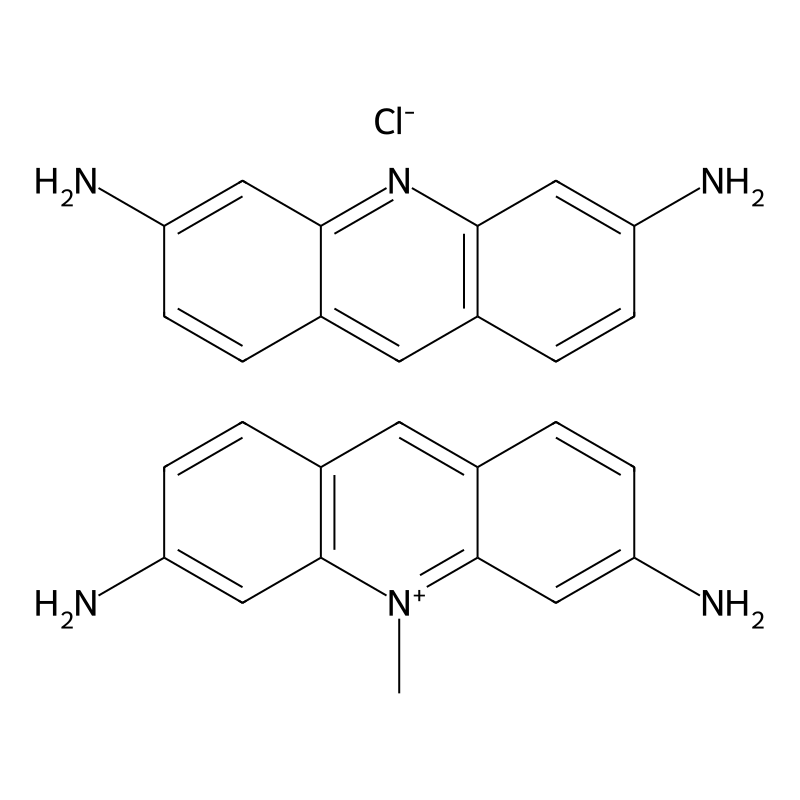

Acriflavine is a heterocyclic compound belonging to the acridine family, characterized by its distinctive molecular structure and properties [1]. The fundamental molecular formula of acriflavine is C27H25ClN6, with an average molecular weight of 468.98 g/mol [2]. Structurally, acriflavine consists of a planar molecule containing three aromatic rings arranged in a polycyclic configuration, which contributes to its ability to intercalate between nucleotide base pairs in DNA helices [6].

The International Union of Pure and Applied Chemistry (IUPAC) name for acriflavine is 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride [4]. This nomenclature reflects its complex structure, which includes amino groups at positions 3 and 6 of the acridine ring system, along with a methyl group at position 10 [4] [5]. The presence of these functional groups contributes significantly to the compound's chemical behavior and interactions with biological molecules [6].

In its pure form, acriflavine appears as an orange-red to brownish-red powder with a melting point range of 179-181°C [3] [8]. The compound exhibits good solubility in water (approximately 0.33 g/mL), as well as in organic solvents such as dimethyl sulfoxide and methanol [3] [8]. This solubility profile facilitates its use in various applications and analytical procedures [3].

| Property | Value |

|---|---|

| Molecular Formula | C27H25ClN6 (mixture) |

| Molecular Weight | 468.98 g/mol |

| IUPAC Name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride |

| Appearance | Orange-red to brownish-red powder |

| Solubility | Soluble in water (0.33g/mL), dimethyl sulfoxide and methanol |

| Melting Point | 179-181°C |

Structural Isomers and Related Acridine Compounds

Acriflavine exists within a family of structurally related acridine compounds, including various isomers and derivatives that differ in their substitution patterns and chemical properties [9] [16]. Understanding these structural relationships is essential for comprehending the behavior and applications of acriflavine [9].

One of the primary structural relationships is between acriflavine (3,6-diamino-10-methylacridinium chloride) and proflavine (3,6-diaminoacridine) [16]. While both share the same basic acridine skeleton with amino groups at positions 3 and 6, they differ in the presence or absence of the methyl group at position 10 [16]. This seemingly minor structural difference leads to significant variations in their chemical and biological properties [6] [16].

Acriflavine hydrochloride, with the molecular formula C27H27Cl3N6 and molecular weight of 541.91 g/mol, represents another important related compound [4] [13]. This salt form contains additional hydrogen chloride molecules and is often used in commercial preparations due to its enhanced stability and solubility characteristics [4] [13].

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 97 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 95 of 97 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (55.79%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

65589-70-0

Wikipedia

Dates

NPRA Product Information: PRIME'S acriflavine topical cream